molecular formula C21H19N3O4 B2735029 DL-N-Fmoc-3-pyrazol-1-YL-alanine CAS No. 224173-50-6

DL-N-Fmoc-3-pyrazol-1-YL-alanine

Cat. No.: B2735029
CAS No.: 224173-50-6
M. Wt: 377.4
InChI Key: LFIMKADLAIDVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-N-Fmoc-3-pyrazol-1-YL-alanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and a pyrazole ring attached to the alanine side chain. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-N-Fmoc-3-pyrazol-1-YL-alanine typically involves the following steps:

    Protection of Alanine: Alanine is first protected by attaching the Fmoc group to the nitrogen atom. This is usually achieved using Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of Pyrazole Ring: The pyrazole ring is introduced by reacting the protected alanine with a suitable pyrazole derivative under specific conditions. This step often requires the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

DL-N-Fmoc-3-pyrazol-1-YL-alanine undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.

    Substitution Reactions: The pyrazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Peptides: Formation of peptides with specific sequences.

    Substituted Pyrazoles: Products with various substituents on the pyrazole ring.

Scientific Research Applications

DL-N-Fmoc-3-pyrazol-1-YL-alanine is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block for the synthesis of peptides with specific sequences.

    Proteomics: In the study of protein structure and function.

    Drug Development: As a precursor for the synthesis of peptide-based drugs.

    Bioconjugation: In the development of bioconjugates for targeted drug delivery.

Mechanism of Action

The mechanism of action of DL-N-Fmoc-3-pyrazol-1-YL-alanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The pyrazole ring can interact with various molecular targets, influencing the biological activity of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

    DL-N-Fmoc-3-pyridylalanine: Similar structure with a pyridine ring instead of a pyrazole ring.

    DL-N-Fmoc-3-indolylalanine: Contains an indole ring instead of a pyrazole ring.

    DL-N-Fmoc-3-thienylalanine: Features a thiophene ring instead of a pyrazole ring.

Uniqueness

DL-N-Fmoc-3-pyrazol-1-YL-alanine is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with specific biological activities.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIMKADLAIDVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224173-50-6
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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